2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features an indole moiety, an oxadiazole ring, and a thioacetamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a crucial target for antiviral drugs .
Mode of Action
This compound interacts with the RdRp of the viruses, resulting in the inhibition of viral replication . This interaction occurs at sub-micromolar EC50 values, indicating a strong affinity between the compound and its target .
Biochemical Pathways
It is known that the compound interferes with the replication process of the viruses by inhibiting the rdrp enzyme . This disruption of the viral replication process can lead to a decrease in viral load and potentially halt the progression of the viral infection.
Result of Action
The primary result of the action of this compound is the inhibition of viral replication, specifically in RSV and influenza A virus . By inhibiting the RdRp enzyme, the compound prevents the viruses from replicating and spreading, potentially leading to a decrease in symptoms and severity of the viral infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioacetamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the thioacetamide group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-3-carboxylic acid derivatives, while reduction of the oxadiazole ring can yield hydrazine derivatives.
Scientific Research Applications
2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole have similar structural features and are used in similar applications.
Thioacetamide Derivatives: Compounds like thioacetamide itself and its analogs are used in various chemical reactions and studies.
Uniqueness
2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c14-11(18)7-20-13-17-16-12(19-13)5-8-6-15-10-4-2-1-3-9(8)10/h1-4,6,15H,5,7H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCAWDKCTIMKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(O3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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